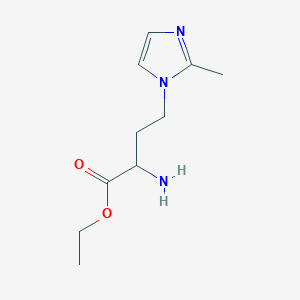

Ethyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate

Description

Ethyl 2-amino-4-(2-methyl-1H-imidazol-1-yl)butanoate is a structurally complex ester featuring an imidazole ring, an amino group, and an ethyl ester moiety. The imidazole ring is a known pharmacophore in medicinal chemistry, often contributing to biological activity through hydrogen bonding and π-π interactions.

Propriétés

Formule moléculaire |

C10H17N3O2 |

|---|---|

Poids moléculaire |

211.26 g/mol |

Nom IUPAC |

ethyl 2-amino-4-(2-methylimidazol-1-yl)butanoate |

InChI |

InChI=1S/C10H17N3O2/c1-3-15-10(14)9(11)4-6-13-7-5-12-8(13)2/h5,7,9H,3-4,6,11H2,1-2H3 |

Clé InChI |

YFPGNXZWEXGNFY-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)C(CCN1C=CN=C1C)N |

Origine du produit |

United States |

Méthodes De Préparation

One common synthetic route includes the reaction of glyoxal with ammonia to form the imidazole ring, followed by subsequent functionalization to introduce the ethyl ester and amino groups . Industrial production methods often involve multi-step synthesis with careful control of reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Ethyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The amino group can participate in substitution reactions, often with halogenated compounds to form new derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Applications De Recherche Scientifique

Ethyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Industry: It is used in the development of new materials and as a catalyst in various chemical processes

Mécanisme D'action

The mechanism of action of ethyl 2-amino-4-(2-methyl-1h-imidazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity or receptor binding. This coordination can lead to inhibition or activation of biochemical pathways, depending on the specific target and context .

Comparaison Avec Des Composés Similaires

Benzoimidazole Derivatives

Example: Ethyl 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate (compound 2, from ).

- Structural Differences :

- The benzo[d]imidazole core in compound 2 replaces the imidazole ring in the target compound, introducing aromaticity and extended conjugation.

- Additional substituents (benzyl and hydroxyethyl groups) increase steric bulk and hydrophilicity.

- Implications: The benzyl group may enhance lipophilicity, affecting membrane permeability, while the hydroxyethyl group introduces hydrogen-bonding capacity. Synthesis pathways differ: compound 2 involves Schiff base formation with benzaldehyde , whereas the target compound likely requires amino group protection during imidazole coupling.

Simple Volatile Esters

Examples: Ethyl butanoate, ethyl hexanoate ().

- Structural Differences: These esters lack heterocyclic or amino groups, consisting solely of alkyl chains and ester moieties.

- Physicochemical Properties: Volatility: Simple esters (e.g., ethyl butanoate, MW 116.16) exhibit high volatility due to low molecular weight and weak intermolecular forces. In contrast, the target compound’s imidazole and amino groups reduce volatility by increasing molecular weight and enabling hydrogen bonding . Applications: Volatile esters are used in flavorings (e.g., passion fruit aroma ), whereas the target compound’s complexity suggests pharmaceutical relevance.

Amino-Functionalized Esters

Example: Ethyl 2-aminobenzoate (hypothetical comparator).

- Structural Differences: Aromatic amino esters lack the imidazole ring but share amino and ester functionalities.

Data Table: Key Comparative Features

*Estimated based on structural similarity; exact values require experimental data.

Research Findings and Implications

- Synthetic Challenges: The target compound’s imidazole and amino groups necessitate specialized synthesis strategies, such as protective group chemistry, to avoid side reactions .

- Solubility and Bioavailability: The amino group may improve aqueous solubility (via salt formation), contrasting with lipophilic benzoimidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.